N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea is a benzoylthiourea derivative characterized by the presence of a thiourea group (-NH-CS-NH-) linked to a 3-chloro-4-fluorophenyl ring and a 3-hydroxyphenyl ring. [] While not extensively studied as a standalone compound, its structural features suggest potential applications in various fields due to the known biological activity of thiourea derivatives. []
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5